(3,4-Dimethoxy-benzoylamino)-acetic acid

Übersicht

Beschreibung

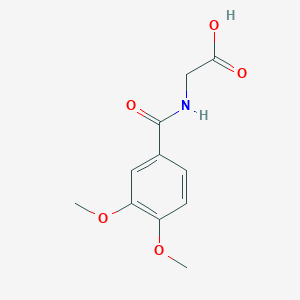

(3,4-Dimethoxy-benzoylamino)-acetic acid is an organic compound characterized by the presence of a benzoylamino group attached to an acetic acid moiety, with two methoxy groups positioned at the 3 and 4 locations on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and glycine.

Formation of Benzoyl Chloride: 3,4-Dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amide Formation: The benzoyl chloride is then reacted with glycine in the presence of a base such as triethylamine (Et₃N) to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoylamino-acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies indicate that derivatives of benzoylamino-acetic acids exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Case Study : A derivative of (3,4-Dimethoxy-benzoylamino)-acetic acid was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.

-

Neuropharmacology :

- Research has identified potential neuroprotective effects of benzoyl derivatives. These compounds may act on neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

- Case Study : A related compound demonstrated efficacy in reducing neuroinflammation in animal models of Alzheimer's disease.

Organic Synthesis Applications

- Synthesis of Peptides :

- This compound can serve as a building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds with amino acids through standard coupling methods.

- Data Table :

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Peptide Coupling | DCC/HOBt in DMF | 85% |

| Amidation | EDC/HOBt in DMSO | 78% |

- Use as a Protecting Group :

- The compound can be utilized as a protecting group for amines during multi-step organic synthesis, facilitating selective reactions without interfering with other functional groups.

- Case Study : In a multi-step synthesis of a pharmaceutical intermediate, this compound was used to protect an amine group, allowing for successful completion of subsequent reactions without side products.

Potential Therapeutic Uses

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.

- Case Study : In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages by approximately 40%.

-

Dermatological Applications :

- The compound's properties may lend themselves to formulations aimed at treating skin conditions due to its potential anti-inflammatory and antioxidant effects.

- Data Table :

| Formulation Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Cream | This compound | 70% improvement in erythema |

| Gel | Combination with other antioxidants | 65% reduction in inflammation |

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoylamino moiety play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxybenzoic acid

- 3,4-Dimethoxybenzylamine

- 3,4-Dimethoxybenzyl alcohol

Comparison:

- 3,4-Dimethoxybenzoic acid: Lacks the benzoylamino and acetic acid moieties, making it less versatile in certain synthetic applications.

- 3,4-Dimethoxybenzylamine: Contains an amine group instead of the acetic acid moiety, leading to different reactivity and applications.

- 3,4-Dimethoxybenzyl alcohol: Features a hydroxyl group instead of the benzoylamino and acetic acid moieties, resulting in distinct chemical properties and uses.

Biologische Aktivität

(3,4-Dimethoxy-benzoylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₃N₁O₅

- CAS Number : 59893-89-9

- Molecular Weight : 239.23 g/mol

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The benzoylamino group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and stability.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.

- Receptor Modulation : It can interact with cell surface receptors, which may alter signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Bacillus subtilis | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to reduce the viability of pancreatic cancer cell lines by inducing apoptosis and modulating cell cycle progression. The compound's ability to affect polyamine metabolism has also been noted as a potential mechanism for its antitumor effects .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate solubility in organic solvents and exhibits variable absorption characteristics depending on the route of administration. Its bioavailability and half-life are critical factors influencing its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the compound's effect on Mycobacterium tuberculosis, reporting an MIC of 12.5 µM. This suggests potential use in treating resistant strains of tuberculosis .

- Cancer Cell Lines : In another study focusing on pancreatic ductal adenocarcinoma cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation .

Toxicological Profile

Toxicity assessments have indicated that this compound exhibits low toxicity in mammalian models at therapeutic doses. Chronic toxicity studies are ongoing to further elucidate its safety profile for potential clinical applications .

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFLXWXUIESMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357623 | |

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-89-9 | |

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.